5-Chlorocytidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

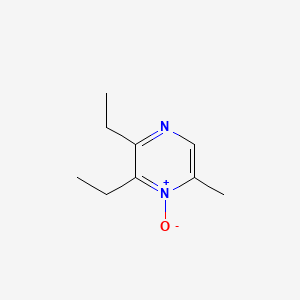

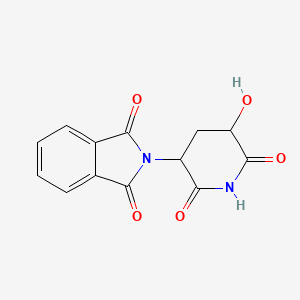

5-Chlorocytidine (5-Cl-dC) is a naturally occurring nucleoside found in the DNA of some organisms, including humans. It is a derivative of cytosine, a nucleobase found in DNA and RNA. 5-Cl-dC is known to be involved in a number of biochemical and physiological processes, including DNA replication, transcription, and translation. In addition, 5-Cl-dC has been found to play a role in the regulation of gene expression and in the control of cell growth and differentiation. It has also been shown to be involved in the regulation of gene expression in response to environmental stimuli.

Scientific Research Applications

Incorporation into RNA

5-Chlorocytidine has been shown to be specifically incorporated into RNA . This incorporation is accompanied by a significant reduction in translation yield . This specific incorporation and its impact on the cell’s protein production could have long-term effects on cell viability and function .

Modulation of Transcription and Translation

The presence of 5-Chlorocytidine in extracellular fluids can modulate the transcription and translation processes . It affects the ability of enzymes involved in these processes, leading to a loss of capacity—complete or partial—of different enzymes .

Chlorination of Nucleic Acids

5-Chlorocytidine is involved in the chlorination of nucleic acids, which is considered a specific marker of the Myeloperoxidase (MPO) activity . MPO is known to promote several kinds of damage and is involved in mechanisms leading to various diseases such as atherosclerosis or cancers .

Impact on Replication

Although DNA polymerase can process in the presence of chloronucleosides, it does so more slowly than under control conditions . Ribonucleotide reductase, however, cannot reduce chloronucleotides prior to replication . This reduction seems to be a limiting step, protecting DNA from chloronucleoside incorporation .

Role in Inflammatory Reactions

Chronic inflammation induces alteration of various biochemical processes, and 5-Chlorocytidine, as a product of MPO activity, could play a role in these alterations .

Potential Role in Cancer Development

Given the link between inflammation, oxidative stress, and carcinogenesis, the presence of 5-Chlorocytidine in the body could potentially contribute to cancer development .

Mechanism of Action

Target of Action

5-Chlorocytidine is a naturally occurring nucleoside found in the DNA of various organisms, including humans . It is derived from cytosine, a nucleobase present in both DNA and RNA . The primary target of 5-Chlorocytidine is the transcription enzyme, which incorporates it into RNA .

Mode of Action

5-Chlorocytidine interacts with the transcription enzyme, leading to its specific incorporation into RNA . This interaction results in changes in the processes of DNA replication, transcription, and translation .

Biochemical Pathways

The incorporation of 5-Chlorocytidine into RNA affects a range of biochemical and physiological processes such as DNA replication, transcription, and translation . Moreover, this compound contributes to the regulation of gene expression, as well as the control of cell growth and differentiation .

Pharmacokinetics

It is known that the compound is extensively distributed in the body, with a large volume of distribution . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 5-Chlorocytidine and their impact on its bioavailability.

Result of Action

The specific incorporation of 5-Chlorocytidine into RNA leads to a significant reduction in translation yield . This suggests that the presence of 5-Chlorocytidine may decrease protein production, potentially impacting cell viability and function .

Action Environment

The action of 5-Chlorocytidine is influenced by environmental factors. It exhibits responsive behavior to environmental stimuli, further influencing gene expression regulation . .

properties

IUPAC Name |

4-amino-5-chloro-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClN3O5/c10-3-1-13(9(17)12-7(3)11)8-6(16)5(15)4(2-14)18-8/h1,4-6,8,14-16H,2H2,(H2,11,12,17)/t4-,5-,6-,8-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOFVQBRIYOQFDZ-UAKXSSHOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=O)N1C2C(C(C(O2)CO)O)O)N)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C(=NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)N)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClN3O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chlorocytidine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[1-[4-(2-Chloroethoxy)phenyl]-2-phenylbut-1-enyl]phenol](/img/structure/B1140237.png)

![[3S-(3R,4aR,8aR,2'S,3'S)]-2-[3'-N-t-Boc-amino-2'-hydroxy-4'-(phenyl)thio]butyldecahydroisoquinoline-3-N-t-butylcarboxamide](/img/structure/B1140238.png)